molecular formula C15H14ClN3O3S B11191616 2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11191616
M. Wt: 351.8 g/mol
InChI Key: DOHWBYFNUWCGLI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a morpholine ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate with morpholine in the presence of a suitable base.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide
  • 4-chloro-N-(1-(diethylamino)carbonyl)-2-(2-furyl)vinyl)benzamide
  • N-(2-(4-chloro-phenyl)-1-(morpholine-4-carbonyl)-vinyl)-4-nitro-benzamide

Uniqueness

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C15H14ClN3O3S/c16-11-4-2-1-3-10(11)13(20)18-15-17-12(9-23-15)14(21)19-5-7-22-8-6-19/h1-4,9H,5-8H2,(H,17,18,20)

InChI Key

DOHWBYFNUWCGLI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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